molecular formula C19H10BrNO3S B2442475 5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide CAS No. 361160-13-6

5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide

Cat. No.: B2442475
CAS No.: 361160-13-6
M. Wt: 412.26
InChI Key: HCTCKRVJZIUNPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, has been reported. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide” can be analyzed using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .


Chemical Reactions Analysis

The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could be used in organic synthesis involving C-H bond functionalization.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Compounds derived from similar structures have been synthesized and evaluated for their antimicrobial properties. Gouda et al. (2010) describe the synthesis of thiazolidin-4-one and thiocarbamoyl derivatives that exhibited promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).

Biological and Pharmaceutical Applications

  • The compound's derivatives, particularly those involving thiazole and 1,2,4-triazole derivatives of 9,10-anthraquinone, have been synthesized and suggested for various biological activities. Zvarych et al. (2014) used computer prediction to determine the most promising biological activities for these compounds (Zvarych et al., 2014).

Electronic and Nonlinear Optical Properties

  • Research by Ahmad et al. (2021) on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, including similar compounds, explored their electronic and nonlinear optical properties. This study is significant for applications in materials science and electronics (Ahmad et al., 2021).

Functional Materials and Polymer Science

  • The thiophene derivatives have also been used as photostabilizers for rigid poly(vinyl chloride), as researched by Balakit et al. (2015). This application is important in the field of material science and polymer technology (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Organic Semiconductor Research

  • Research into novel organic semiconductors involves the synthesis of compounds with thiophene and anthracene derivatives. Tang et al. (2008) synthesized a series of compounds for use in organic semiconductors, highlighting the potential application of similar compounds in this field (Tang, Reichardt, Okamoto, Miyaki, & Bao, 2008).

Properties

IUPAC Name

5-bromo-N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrNO3S/c20-15-9-8-14(25-15)19(24)21-13-7-3-6-12-16(13)18(23)11-5-2-1-4-10(11)17(12)22/h1-9H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTCKRVJZIUNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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